

PD-217014: A Technical Overview of its Discovery and Development

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Compound of Interest

Compound Name: PD-217014

Cat. No.: B609873

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Abstract

PD-217014, chemically identified as (1 α ,3 α ,5 α)-3-aminomethyl-bicyclo[3.2.0]heptane-3-acetic acid, is a novel GABA analog developed by Pfizer.[1][2][3][4][5] It was designed as a potentially more potent successor to gabapentin and pregabalin, targeting the $\alpha 2\delta$ subunit of voltage-gated calcium channels.[1][2][3][4][5] Preclinical studies demonstrated its efficacy as a visceral analgesic in animal models. However, a large-scale clinical trial in patients with Irritable Bowel Syndrome (IBS) failed to show superiority over placebo.[6][7][8] The development of **PD-217014** was ultimately discontinued, reportedly due to the complexity of its chemical synthesis.[1] This document provides a comprehensive technical guide on the discovery and development history of **PD-217014**, summarizing key preclinical and clinical data, and detailing experimental methodologies.

Introduction

PD-217014 emerged from extensive structure-activity relationship studies aimed at identifying novel ligands for the $\alpha 2\delta$ subunit of voltage-gated calcium channels. Like its predecessors, gabapentin and pregabalin, **PD-217014** was investigated for its potential in treating various pain conditions. Its primary mechanism of action involves binding to the $\alpha 2\delta$ -1 and $\alpha 2\delta$ -2 isoforms of this auxiliary subunit, which is thought to modulate calcium influx at nerve terminals and subsequently reduce the release of excitatory neurotransmitters.[1]

Preclinical Development

In Vitro Binding Affinity

PD-217014 demonstrated high affinity for the $\alpha 2\delta$ subunit of voltage-gated calcium channels. The binding affinity was determined using a scintillation proximity assay (SPA) with membranes prepared from pig brain tissue.

Compound	Target	Assay Type	Radioligand	K _i (nmol/l)
PD-217014	$\alpha 2\delta$ subunit	Scintillation Proximity Assay	[³ H]-gabapentin	18[2][4][5]

Preclinical Efficacy in a Visceral Pain Model

The visceral analgesic properties of **PD-217014** were evaluated in a rat model of visceral hypersensitivity induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS). Oral administration of **PD-217014** resulted in a dose-dependent inhibition of visceral hypersensitivity.

Dose (mg/kg, p.o.)	Time to Maximal Effect (hours)	Effect on Pain Threshold
30	2	Significant increase[2][4][5]
60	2	Plateau level of maximal efficacy[2][4][5]

Preclinical Pharmacokinetics

A pharmacokinetic study in rats following oral administration indicated that maximal blood concentrations (T_{max}) of **PD-217014** were achieved approximately 2 hours post-dose for both 30 mg/kg and 60 mg/kg doses.[2][4][5] A complete pharmacokinetic profile with C_{max}, AUC, and half-life values is not publicly available.

Clinical Development

A multi-center, double-blind, randomized, placebo-controlled, parallel-group study was conducted to evaluate the efficacy and safety of **PD-217014** in patients with Irritable Bowel

Syndrome (IBS).^{[7][8]}

Clinical Trial Design

- Participants: 330 individuals with Rome II-defined IBS.^{[7][8]}
- Treatment Arms:
 - **PD-217014** 150 mg twice daily (b.d.)
 - **PD-217014** 300 mg twice daily (b.d.)
 - Placebo twice daily (b.d.)
- Treatment Duration: 4 weeks.^{[7][8]}
- Primary Efficacy Endpoint: Responder rate, defined as adequate relief of abdominal pain/discomfort for $\geq 50\%$ of the active treatment period.^{[7][8]}
- Key Secondary Endpoints: Change from baseline in abdominal pain, bloating, stool frequency/consistency, and global assessment of IBS symptoms.^{[7][8]}

Clinical Trial Results

PD-217014, at either dose, did not demonstrate a statistically significant improvement in the primary or key secondary endpoints compared to placebo.^{[6][7][8]} The lack of efficacy was observed across the entire cohort and in subgroups based on bowel habit.^{[7][8]}

Safety and Tolerability

PD-217014 was generally well-tolerated in the clinical trial.^{[7][8]}

Adverse Event Profile	Placebo	PD-217014 (150 mg & 300 mg combined)
Participants with any Adverse Event	64%	70%
Most Frequent Adverse Events	Headache, vertigo, dizziness, fatigue, abdominal pain, nasopharyngitis	Headache, vertigo, dizziness, fatigue, abdominal pain, nasopharyngitis
Withdrawals due to Adverse Events	3 participants	28 participants

Experimental Protocols

$\alpha 2\delta$ Subunit Binding Assay (General Description)

A detailed, step-by-step protocol for the specific scintillation proximity assay used for **PD-217014** is not publicly available. However, a general methodology for such an assay is as follows:

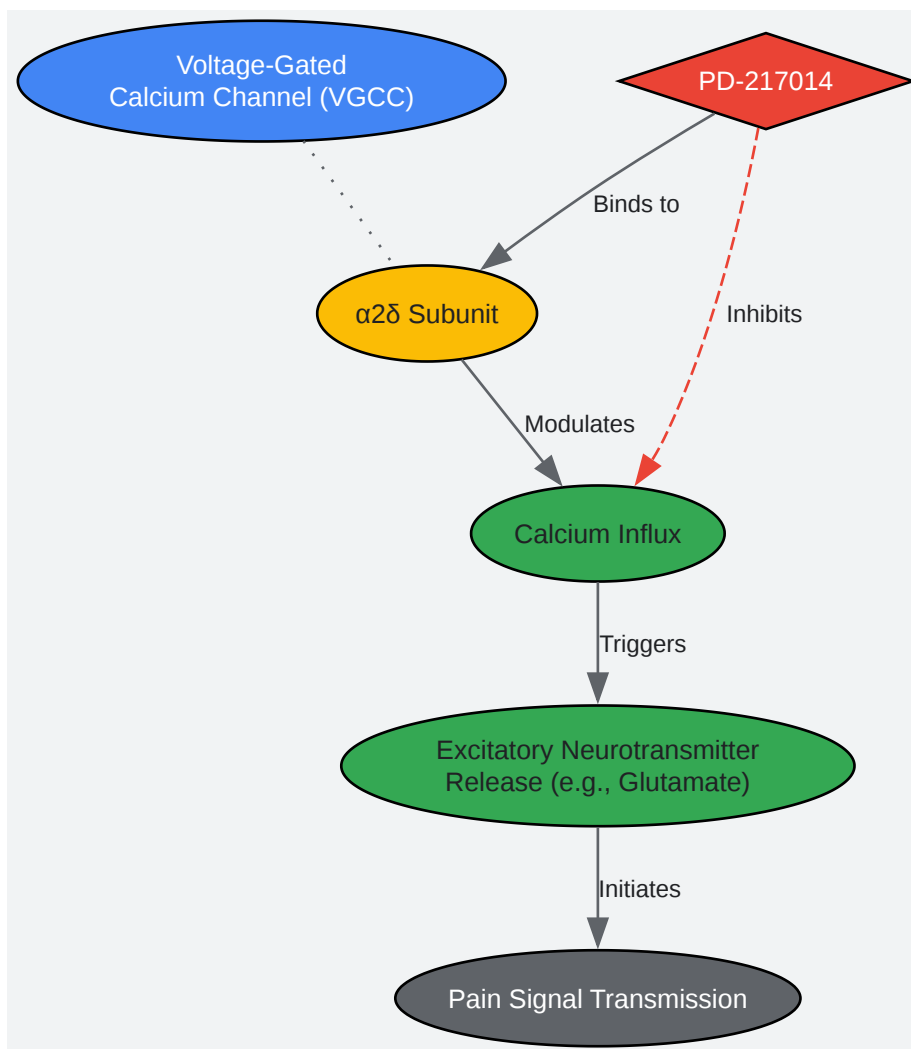
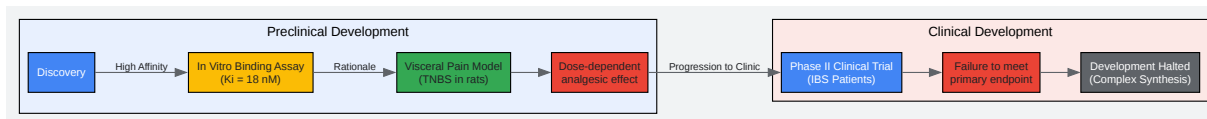
- **Membrane Preparation:** Pig brain cortical tissue is homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the $\alpha 2\delta$ subunit.
- **Assay Components:** The assay mixture typically includes the prepared membranes, [^3H]-gabapentin as the radioligand, and the test compound (**PD-217014**) at varying concentrations.
- **Incubation:** The mixture is incubated to allow for competitive binding between the radioligand and the test compound to the $\alpha 2\delta$ subunit.
- **Detection:** In a scintillation proximity assay, the membranes are bound to scintillant-impregnated beads. Only radioligand that is bound to the receptor on the membrane will be in close enough proximity to the bead to generate a detectable light signal.
- **Data Analysis:** The reduction in the scintillation signal in the presence of the test compound is used to calculate its inhibitory concentration (IC₅₀), from which the binding affinity (K_i) can be derived.

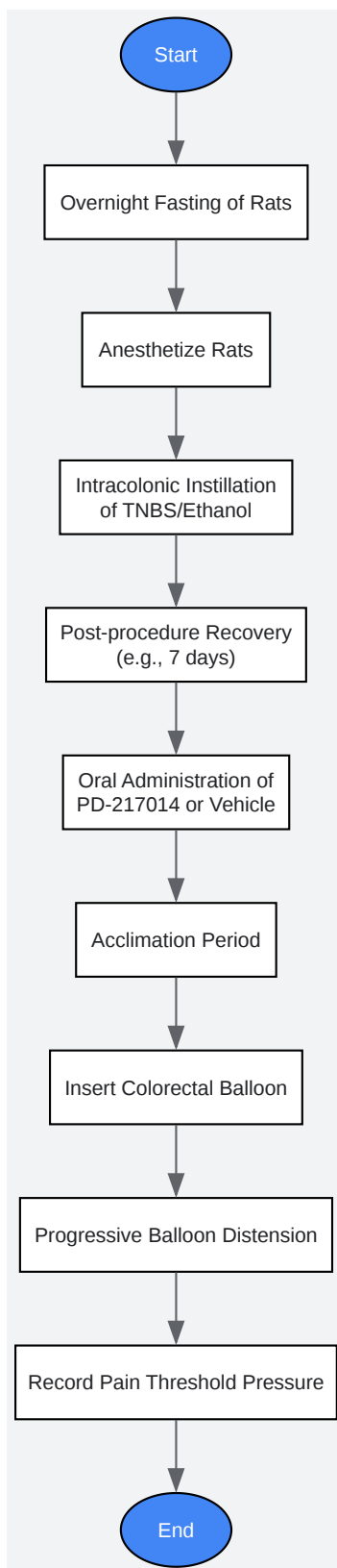
TNBS-Induced Visceral Hypersensitivity in Rats

The following is a detailed protocol for inducing and measuring visceral hypersensitivity in rats, based on published methodologies:

- Animal Model: Male Sprague-Dawley rats are typically used.
- Induction of Colitis:
 - Rats are fasted overnight.
 - Under anesthesia, a solution of 2,4,6-trinitrobenzene sulfonic acid (TNBS) in ethanol is instilled into the colon via a catheter inserted through the anus.
 - The rats are maintained in a head-down position for a short period to ensure the retention of the TNBS solution.
- Assessment of Visceral Hypersensitivity:
 - Several days (e.g., 7 days) after TNBS administration, visceral sensitivity is assessed by measuring the pain threshold to colorectal distension.
 - A balloon catheter is inserted into the distal colon.
 - The balloon is progressively inflated, and the pressure at which the first behavioral signs of pain (e.g., abdominal muscle contraction, lifting of the abdomen) are observed is recorded as the pain threshold.
- Drug Administration: **PD-217014** or vehicle is administered orally at specified times before the assessment of the pain threshold.

Visualizations





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